2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2S/c1-8-17-15(24-21-8)10-3-4-22-12(5-10)19-20-13(22)6-16-14(23)11-7-25-9(2)18-11/h3-5,7H,6H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFSYQNJQFHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities.
Mode of Action
It’s known that similar compounds interact with their targets, causing conformational changes that can affect the function of the target.
Biological Activity
The compound 2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic molecule characterized by multiple heterocyclic structures. It incorporates oxadiazole and triazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a rich nitrogen content often associated with pharmacological properties. The presence of heterocyclic structures contributes to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N8O2 |
| Molecular Weight | 368.38 g/mol |
| Structure | Contains oxadiazole and triazole rings |
Biological Activity Overview
Compounds containing oxadiazole and triazole moieties have been documented to exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds exhibit activity against bacterial and fungal infections.
- Anti-inflammatory Effects : Potential to reduce inflammation through various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of [1,2,4]triazolo[4,3-a]pyrazine demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range .
The specific compound of interest has not been extensively studied in isolation; however, its structural analogs suggest potential efficacy against cancer through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity is often linked to the ability of these compounds to interact with specific enzymes or receptors involved in cell proliferation and survival. For example:
- Inhibition of Kinases : Many oxadiazole derivatives target kinases that are crucial for tumor growth.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase (HDAC), which are involved in DNA synthesis and epigenetic regulation .
Comparative Analysis with Similar Compounds
To provide context on the potential biological activity of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin) | Similar oxadiazole and triazole rings | Anticancer activity |
| N-(8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin) | Contains fluorine substituent | Altered pharmacokinetics |
| 5-Methyl-[1H]-pyrazole derivatives | Pyrazole instead of oxadiazole | Different biological activity profile |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of compounds containing the triazole and oxadiazole moieties exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism may involve inhibition of cell wall synthesis or interference with nucleic acid metabolism.
-
Anticancer Properties
- Research has highlighted the potential anticancer activities of compounds featuring thiazole and triazole structures. These compounds may act by targeting specific cellular pathways involved in cancer proliferation and survival. Preliminary studies suggest that the compound could inhibit tumor growth in vitro .
-
Anti-inflammatory Effects
- Compounds with similar structural features have been reported to possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase . Further experimental validation is necessary to confirm these effects for the target compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized products .
Case Studies
Preparation Methods
Construction of the 1,2,4-Oxadiazole Substituent
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with nitriles under microwave irradiation. For example, acetamidoxime reacts with methyl cyanoacetate in acetic acid under solvent-free microwave conditions (210 W, 10–15 min) to yield 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Functionalization of Pyridine Precursors
A chloropyridine intermediate (e.g., 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine) is prepared by reacting 2-chloropyridine-5-carboxylic acid with acetamidoxime in the presence of POCl₃. Hydrazinolysis with excess hydrazine hydrate at 80°C for 12 hours generates the corresponding hydrazide, which undergoes cyclization to form thetriazolo[4,3-a]pyridine core.
Introduction of the Aminomethyl Group
The methylamine moiety at position 3 is introduced via nucleophilic substitution. For instance, treating 3-bromomethyl-7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine with aqueous ammonia in DMF at 60°C yields the desired amine.
Synthesis of Fragment B: 2-Methylthiazole-4-Carboxylic Acid
Thiazole Ring Formation
Thiazole-4-carboxylic acid is synthesized from L-cysteine hydrochloride and formaldehyde via a condensation–esterification–oxidation sequence:
- Condensation : L-cysteine hydrochloride reacts with formaldehyde in aqueous HCl to form thiazolidine-4-carboxylic acid.
- Esterification : Treatment with methanol and H₂SO₄ yields methyl thiazolidine-4-carboxylate.
- Oxidation : MnO₂ in acetonitrile oxidizes the thiazolidine ring to thiazole-4-carboxylate (80% yield).
Methylation at Position 2
The 2-methyl substituent is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane.
Coupling of Fragments A and B
Activation of Thiazole-4-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with Fragment A in anhydrous THF.
Amide Bond Formation
The methylamine group of Fragment A reacts with the acyl chloride in the presence of triethylamine (Et₃N) to yield the final carboxamide. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol/water (75% yield).
Optimization and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
Solvent-Free Conditions
The use of solvent-free protocols for oxadiazole synthesis reduces waste and improves atom economy.
Analytical Data and Characterization
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxadiazole Formation : React 3-methyl-1,2,4-oxadiazole precursors with activated pyridine derivatives under DMF/K₂CO₃ conditions, analogous to procedures for triazolopyridine intermediates .
- Triazole-Pyridine Coupling : Use alkylation or nucleophilic substitution to attach the triazole moiety, ensuring stoichiometric control of RCH₂Cl (alkylating agents) to minimize side products .
- Thiazole Carboxamide Conjugation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation between the thiazole-4-carboxylic acid and the triazolopyridine-methylamine intermediate .
Optimization : Adjust solvent polarity (e.g., toluene vs. DMF), temperature (room temp vs. reflux), and catalyst loadings (e.g., NaH in toluene for cyclization) to enhance yields .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ for amides, C=N at ~1600 cm⁻¹ for oxadiazoles/triazoles) .
- NMR (¹H/¹³C) :
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass) and fragmentation patterns (e.g., loss of methyl groups or heterocyclic rings) .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Use databases like PDB to identify enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) relevant to antifungal activity .
- Docking Workflow :
- Prepare ligand (compound) and receptor (enzyme) files, optimizing protonation states.
- Perform flexible docking (e.g., AutoDock Vina) to assess binding poses and affinity scores .
- Analyze interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts with oxadiazole/triazole moieties) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine models .
Advanced: How should researchers address contradictions in synthetic yield data across different protocols?
Methodological Answer:
- Root Cause Analysis :
- Feedback Loops : Integrate computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize conditions iteratively .
Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substituted oxadiazoles (e.g., 3-ethyl instead of 3-methyl) or thiazole rings (e.g., 5-fluoro substitution) .
- Biological Assays : Test against target panels (e.g., kinase inhibition, microbial growth assays) to correlate substituents with activity .
- Data Clustering : Use multivariate analysis (e.g., PCA) to group compounds by electronic (Hammett σ) or steric (Taft Es) parameters .
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance reaction design for this compound?
Methodological Answer:
- Process Simulation : Model heat/mass transfer in reactors to scale up triazole coupling steps .
- Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for novel analogs .
- Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction variables (e.g., temperature gradients, reagent ratios) .
Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?
Methodological Answer:
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of thiazole and oxadiazole rings .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to detect hydrolyzed amides or ring-opened byproducts .
Advanced: How can metal complexation enhance the properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
